3-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
Overview
Description
The compound “3-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, the benzamide group, and the piperidine ring would all contribute to the overall structure .Scientific Research Applications
Disposition and Metabolism
The study on the disposition and metabolism of related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, provides insight into the pharmacokinetics of such compounds. This research highlighted the elimination pathways and principal circulating components, offering a basis for understanding similar compounds' behavior in biological systems (Renzulli et al., 2011).
Sigma Receptor Scintigraphy
Research on sigma receptors, which are overexpressed in various cancers, utilized compounds like P-(123)I-MBA for imaging primary breast tumors. This study showcases the application of benzamides in diagnostic imaging, potentially offering a pathway to explore similar applications for the compound (Caveliers et al., 2002).
Repellent Efficacy
The evaluation of repellent compounds against insects, such as the study on N,N-diethyl-3-methyl-benzamide (deet) and related piperidine compounds, provides a framework for understanding how similar chemical structures can be used in developing repellents for public health applications (Debboun et al., 2000).
Environmental Impact Assessment
Investigations into organochlorine compounds in human milk offer critical data on environmental contamination and bioaccumulation effects. Such studies can guide the safe use of related chemical compounds by assessing their persistence and effects on human health over time (Norén & Meironyte, 2000).
Molecular Imaging in Dementia Research
The use of specific compounds in PET imaging for diagnosing diseases like frontotemporal dementia versus Alzheimer's disease highlights the application of benzamides and related compounds in neurology. Understanding the binding properties and imaging potential of such compounds can inform the development of diagnostic tools for neurodegenerative diseases (Engler et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-22(12-14-11-21-23(2)13-14)19(25)15-4-5-18(17(20)10-15)28-16-6-8-24(9-7-16)29(3,26)27/h4-5,10-11,13,16H,6-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLSFOKQUSMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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